molecular formula C17H23NO3 B1604845 Knightinol CAS No. 77053-06-6

Knightinol

Cat. No. B1604845
CAS RN: 77053-06-6
M. Wt: 289.4 g/mol
InChI Key: RNAIYSUVIULACI-BIVLZKPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Knightinol is an alkaloid with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . It is derived from the herbs of Erythroxylum coca . It is a powder in physical form and can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .


Synthesis Analysis

The synthesis of Knightinol involves several steps, but the key step is the deprotonation used in the synthesis of tropane alkaloids . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of Knightinol consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for Knightinol is InChI=1S/C17H23NO3/c1-11(19)21-15-10-13-8-9-14(18(13)2)16(15)17(20)12-6-4-3-5-7-12/h3-7,13-17,20H,8-10H2,1-2H3/t13?,14?,15-,16+,17?/m1/s1 .


Physical And Chemical Properties Analysis

Knightinol is a powder in physical form . It has a molecular weight of 289.37 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Biomedical Applications

    • Nitinol is highly biocompatible which makes them useful as orthopedic implants, surgical instruments, cardiovascular devices, and orthodontic devices .
    • The combination of nickel-titanium SMA is highly biocompatible which makes them useful as orthopedic implants, surgical instruments, cardiovascular devices, and orthodontic devices .
  • Aerospace Applications

    • Nitinol’s unique properties find its applications in the field of aerospace .
    • The shape memory effect and superelasticity of Nitinol are particularly useful in this field .
  • Automotive Applications

    • Nitinol is used in various automotive applications due to its shape memory effect and superelasticity .
    • It can be used in actuators and other components for its ability to withstand high stress and strain .
  • MEMS Devices

    • Nitinol is used in the manufacturing of Micro-Electro-Mechanical Systems (MEMS) devices .
    • Its unique properties make it an ideal material for these small-scale devices .
  • Actuators

    • Nitinol is widely used in the production of actuators .
    • The shape memory effect allows Nitinol to return to its original shape after being deformed, making it ideal for use in actuators .
  • Heating and Ventilation

    • Nitinol finds its applications in the field of heating and ventilation .
    • Its unique properties allow it to be used in systems that require precise control of temperature and airflow .
  • Special Bolts, Latches, and Couplings

    • Nitinol is used in special bolts, latches, couplings, coil springs on engine mounts and suspensions, and connectors for aircraft and spacecraft frames .
  • Earthquake-Resistant Reinforcement

    • Nitinol forms the basis for earthquake-resistant reinforcement in buildings .
  • Musical Instruments

    • Nitinol is used in instruments to tune guitar strings .
  • Heat Engines

    • Demonstration model heat engines have been built which use Nitinol wire to produce mechanical energy from hot and cold heat sources .
  • Resilient Glasses Frames

    • Nitinol is popular in extremely resilient glasses frames .
  • Aerospace Applications

    • Boeing engineers successfully flight-tested SMA-actuated morphing chevrons on the Boeing 777-300ER Quiet Technology Demonstrator 2 .
  • Anti-Scalding Valves in Showers

    • Nitinol is used in anti-scalding valves in showers .
  • Activators for Fire Sprinklers

    • Nitinol is used as activators for fire sprinklers .
  • Switches in Coffee-Makers

    • Nitinol is used in switches in coffee-makers .
  • Vibration Damping

    • Nitinol is used in vibration damping .
  • Temperature Control Valve

    • Nitinol is used in temperature control valves .
  • Electronics

    • Nitinol is used in electronics .
  • Aviation Components

    • Nitinol is used in aviation components .
  • Safety and Security

    • Nitinol finds its applications in the field of safety and security .
  • Automation and Control

    • Nitinol is used in automation and control .
  • Chemical Processing

    • Nitinol is used in chemical processing .
  • Appliance

    • Nitinol is used in appliances .
  • Robotics

    • Nitinol is used in robotics .

properties

IUPAC Name

[(1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11(19)21-15-10-13-8-9-14(18(13)2)16(15)17(20)12-6-4-3-5-7-12/h3-7,13-17,20H,8-10H2,1-2H3/t13-,14+,15+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAIYSUVIULACI-BIVLZKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2CC[C@H]([C@@H]1[C@H](C3=CC=CC=C3)O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo(3.2.1)octane-2-methanol, 3-(acetyloxy)-8-methyl-alpha-phenyl-, (alphaR,1R,2R,3R,5S)-

CAS RN

77053-06-6
Record name (αR,1R,2R,3R,5S)-3-(Acetyloxy)-8-methyl-α-phenyl-8-azabicyclo[3.2.1]octane-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77053-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Knightinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Knightinol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Knightinol
Reactant of Route 3
Knightinol
Reactant of Route 4
Reactant of Route 4
Knightinol
Reactant of Route 5
Reactant of Route 5
Knightinol
Reactant of Route 6
Knightinol

Citations

For This Compound
25
Citations
M Lounasmaa, C Holmberg, T Langenskiöld - Planta medica, 1983 - europepmc.org
[Total Syntheses of Knightinol, Acetylknightinol and 2,3-Dihydrodarlingine; Tropane Alkaloids from Knightia strobilina and Bellendena montana.]. - Abstract - Europe PMC … [Total …
Number of citations: 4 europepmc.org
M Majewski, R Lazny - The Journal of Organic Chemistry, 1995 - ACS Publications
… product knightinol but … -knightinol, and thus the above synthesis establishedthe absolute configuration of the natural product: the stereogenic center in the side chain of natural knightinol …
Number of citations: 116 pubs.acs.org
S Rodriguez, U Uria, E Reyes, L Prieto… - Organic & …, 2021 - pubs.rsc.org
… for the enantioselective synthesis of (−)-knightinol, the enantiomer of the naturally occurring tropane (+)-knightinol and also the synthesis of the (−)-KD-B alkaloid (Scheme 3). 6a …
Number of citations: 6 pubs.rsc.org
A Gadea, M Khazem, T Gaslonde - Phytochemistry Reviews, 2022 - Springer
The present review details in a first part the structures of secondary metabolites discovered in Proteaceae up to now. In a second part, biological activities of bis-5-alkylresorcinols, a …
Number of citations: 3 link.springer.com
K Brzezinski, R Lazny, M Sienkiewicz… - … Section E: Structure …, 2012 - scripts.iucr.org
The crystal of the title compound, C21H23NO2, was chosen from a conglomerate formed by a racemic mixture. An intramolecular hydrogen bond is formed between hydroxy group and …
Number of citations: 8 scripts.iucr.org
MP Roddis - 1998 - search.proquest.com
… been used as the key step in the synthesis of e^knightinol and six other similar alkaloids.33 The key intermediate (53) towards e/?/-knightinol (54), was obtained from tropinone (41) in a …
Number of citations: 0 search.proquest.com
L Sikorska - 2008 - library-archives.canada.ca
New processes that leads to formation of new carbon-carbon bond (the Michael reaction, the Mannich reaction and alkylation reaction) or carbon-heteroatom bond (á-halogenation, á-…
Number of citations: 3 library-archives.canada.ca
P Coulerie, C Poullain - Chemistry & Biodiversity, 2016 - Wiley Online Library
The flora of New Caledonia encompasses more than 3000 plant species and almost 80% are endemic. New Caledonia is considered as a ‘hot spot’ for biodiversity. With the current …
Number of citations: 2 onlinelibrary.wiley.com
GP Pollini, S Benetti, C De Risi, V Zanirato - Chemical reviews, 2006 - ACS Publications
The 8-azabicyclo [3.2. 1] octane framework (tropane), occurring both in natural and in synthetic compounds, is of considerable interest because of the wide range of biological activities …
Number of citations: 105 pubs.acs.org
JG Woolley - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary The tropane alkaloids are peculiar to the higher plant families Convolvulaceae, Erythroxylaceae, Euphorbiaceae, Proteaceae, Rhizophoraceae, and Solanaceae. …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.